1-Piperidinecarboxylic acid, 3-[(6-nitro-1H-benzimidazol-2-yl)thio]-, 1,1-dimethylethyl ester
Overview
Description
1-Piperidinecarboxylic acid, 3-[(6-nitro-1H-benzimidazol-2-yl)thio]-, 1,1-dimethylethyl ester is a complex organic compound that features a piperidine ring, a benzimidazole moiety, and a nitro group
Preparation Methods
The synthesis of 1-Piperidinecarboxylic acid, 3-[(6-nitro-1H-benzimidazol-2-yl)thio]-, 1,1-dimethylethyl ester typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with formic acid or other suitable reagents.
Introduction of the nitro group: Nitration of the benzimidazole ring is performed using a mixture of concentrated nitric acid and sulfuric acid.
Thioether formation: The nitrobenzimidazole is then reacted with a thiol derivative to introduce the thioether linkage.
Esterification: Finally, the piperidinecarboxylic acid is esterified with tert-butyl alcohol under acidic conditions to yield the desired compound.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
1-Piperidinecarboxylic acid, 3-[(6-nitro-1H-benzimidazol-2-yl)thio]-, 1,1-dimethylethyl ester undergoes various chemical reactions, including:
Substitution: The benzimidazole ring can undergo electrophilic substitution reactions, such as halogenation or alkylation.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Piperidinecarboxylic acid, 3-[(6-nitro-1H-benzimidazol-2-yl)thio]-, 1,1-dimethylethyl ester has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an inhibitor of GABA (γ-aminobutyric acid) uptake, which could have implications in the treatment of neurological disorders.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Research: Its interactions with various biological targets are explored to understand its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1-Piperidinecarboxylic acid, 3-[(6-nitro-1H-benzimidazol-2-yl)thio]-, 1,1-dimethylethyl ester involves its interaction with specific molecular targets. For instance, as an inhibitor of GABA uptake, it binds to the GABA transporter, preventing the reuptake of GABA into neurons and thereby increasing its availability in the synaptic cleft . This can modulate neuronal excitability and has potential therapeutic effects in conditions like epilepsy and anxiety disorders .
Comparison with Similar Compounds
Similar compounds to 1-Piperidinecarboxylic acid, 3-[(6-nitro-1H-benzimidazol-2-yl)thio]-, 1,1-dimethylethyl ester include other benzimidazole derivatives and piperidinecarboxylic acid esters. Some examples are:
Benzimidazole: A core structure in many biologically active compounds.
Nipecotic acid: Another GABA uptake inhibitor with a similar piperidine structure.
The uniqueness of this compound lies in its combined structural features, which confer specific chemical reactivity and biological activity .
Properties
IUPAC Name |
tert-butyl 3-[(6-nitro-1H-benzimidazol-2-yl)sulfanyl]piperidine-1-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O4S/c1-17(2,3)25-16(22)20-8-4-5-12(10-20)26-15-18-13-7-6-11(21(23)24)9-14(13)19-15/h6-7,9,12H,4-5,8,10H2,1-3H3,(H,18,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBKVHVIVMGIVEQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC(C1)SC2=NC3=C(N2)C=C(C=C3)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701119198 | |
Record name | 1-Piperidinecarboxylic acid, 3-[(6-nitro-1H-benzimidazol-2-yl)thio]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701119198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1353958-58-3 | |
Record name | 1-Piperidinecarboxylic acid, 3-[(6-nitro-1H-benzimidazol-2-yl)thio]-, 1,1-dimethylethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1353958-58-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Piperidinecarboxylic acid, 3-[(6-nitro-1H-benzimidazol-2-yl)thio]-, 1,1-dimethylethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701119198 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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